

what is the chemical structure of DPQZ

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: DPQZ

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An In-depth Technical Guide to Dipyrido[3,2-a:2',3'-c]phenazine (**DPQZ**)

Introduction

Dipyrido[3,2-a:2',3'-c]phenazine, commonly abbreviated as **DPQZ**, is a heterocyclic aromatic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its planar structure and photophysical properties make it a versatile molecule with applications ranging from a fluorescent probe for biological systems to a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies associated with **DPQZ**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

DPQZ is characterized by a polycyclic aromatic system composed of fused pyridine and phenazine rings.[2] This planarity is a key feature that underpins many of its chemical and biological activities.

IUPAC Name: dipyrido[3,2-a:2',3'-c]phenazine[3]

Chemical Structure:

 Chemical Structure of DPQZTable 1: Physicochemical Properties of **DPQZ**

Property	Value	Reference
CAS Number	19535-47-8	[1][3][4]
Molecular Formula	C ₁₈ H ₁₀ N ₄	[1][4]
Molecular Weight	282.31 g/mol	[1][4]
Appearance	Very Pale Yellow Solid	[4]
Melting Point	248 °C	[1][4]
Purity	Min. 98.0% (HPLC)	[4]

Quantitative Data

The following tables summarize key quantitative data for **DPQZ** and its derivatives, highlighting its potential in therapeutic and diagnostic applications.

Table 2: DNA and G-Quadruplex Binding Affinity

Ligand	Target	Binding Constant (K)	Method	Reference
dpapz (DPQZ derivative)	Calf Thymus DNA	$2.88 \times 10^5 \text{ M}^{-1}$	Fluorescence Spectroscopy	[1]
[Cu(dpapz) ₂]PF ₆	Calf Thymus DNA	$5.32 \times 10^5 \text{ M}^{-1}$	Fluorescence Spectroscopy	[1]
N-1DEA (Anthraquinone derivative)	Human Telomeric G-Quadruplex	$7.6 \times 10^5 \text{ M}^{-1}$	Spectroscopic Study	[5]
N-2DEA (Anthraquinone derivative)	Human Telomeric G-Quadruplex	$4.8 \times 10^6 \text{ M}^{-1}$	Spectroscopic Study	[5]

Table 3: Cytotoxicity of Phenazine Derivatives

Compound	Cell Line	IC ₅₀ (μM)	Reference
Benzo[a]phenazine derivatives	HeLa, A549, MCF-7, HL-60	1-10	[6]
Compound 6 (Benzo[a]phenazine derivative)	MCF-7	11.7	[6]
Compound 6 (Benzo[a]phenazine derivative)	HepG2	0.21	[6]
Compound 6 (Benzo[a]phenazine derivative)	A549	1.7	[6]

Table 4: Photophysical Properties of DPQZ Derivatives

Derivative Type	Property	Value	Reference
D-A-D π-conjugated	Singlet Oxygen Quantum Yield (Φ _Δ)	0.173–0.255	[2]

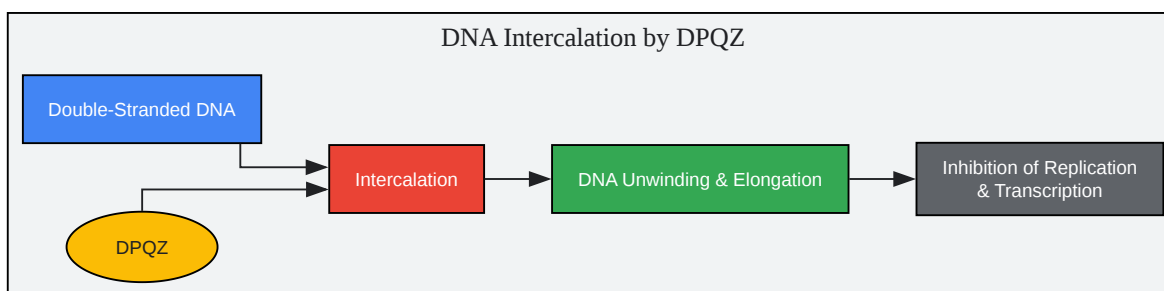
Signaling Pathways and Mechanisms of Action

DPQZ and its derivatives exert their biological effects through several mechanisms, primarily related to their interactions with nucleic acids.

DNA Intercalation

The planar aromatic structure of DPQZ allows it to insert between the base pairs of double-stranded DNA.[7][8] This intercalation process disrupts the normal helical structure of DNA, causing it to unwind and elongate.[7] These structural perturbations can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9] It has been suggested that the topological stress induced by

intercalation can lead to DNA double-strand breaks, possibly through the action of topoisomerase enzymes.[10]

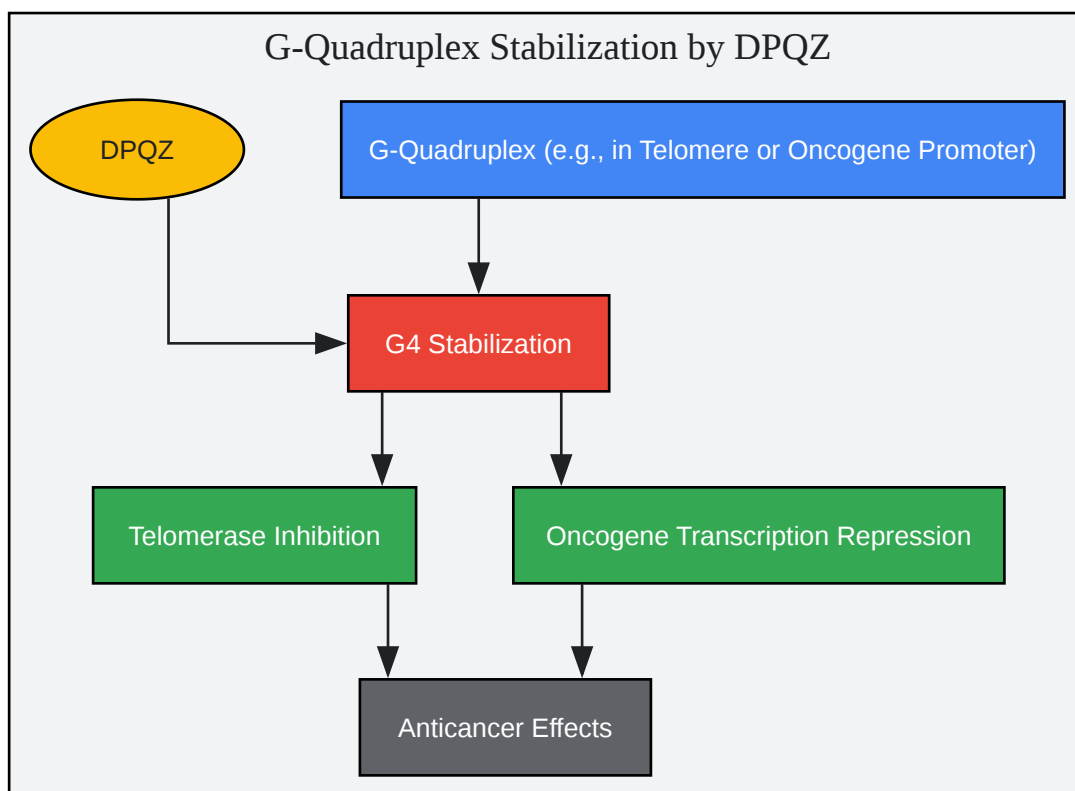


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Mechanism of DNA intercalation by **DPQZ**.

G-Quadruplex Stabilization

DPQZ is also known to bind to and stabilize G-quadruplex (G4) structures.[11] G4s are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, such as telomeres and the promoter regions of oncogenes.[11] By stabilizing these structures, **DPQZ** can inhibit the activity of enzymes like telomerase, which is crucial for the immortal phenotype of many cancer cells, and can also downregulate the expression of oncogenes.[11]



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DPQZ-mediated G-quadruplex stabilization pathway.

Experimental Protocols

Synthesis of Dipyrido[3,2-a:2',3'-c]phenazine (DPQZ)

This protocol is adapted from a literature procedure for the synthesis of DPQZ.[4]

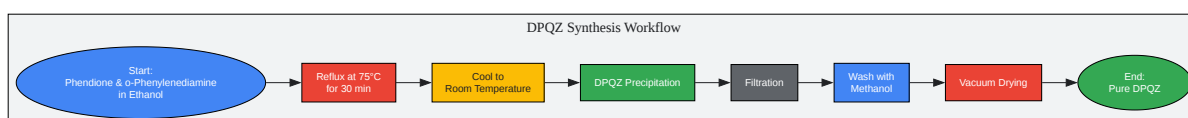
Materials:

- 1,10-Phenanthroline-5,6-dione (Phendione)
- o-Phenylenediamine
- Ethanol (96%)
- Methanol
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Filtration apparatus
- Vacuum drying oven

Procedure:

- Dissolve 0.24 mmol of phendione in 4 mL of 96% ethanol in a round-bottom flask.
- Heat the solution to 75 °C with stirring until the phendione is completely dissolved.
- Add 0.24 mmol of o-phenylenediamine to the solution.
- Heat the reaction mixture under reflux for 30 minutes.
- After reflux, allow the mixture to cool to room temperature. The **DPQZ** product will precipitate out of the solution.
- Isolate the precipitate by filtration.
- Wash the isolated product with cold methanol to remove any unreacted starting materials and impurities.
- Dry the final product under vacuum.



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Workflow for the synthesis of **DPQZ**.

DNA Binding Assay using Fluorescence Spectroscopy

This protocol provides a general method to assess the binding of **DPQZ** to DNA.

Materials:

- **DPQZ** stock solution (in a suitable solvent like DMSO, then diluted in buffer)
- Calf Thymus DNA (CT-DNA) stock solution in buffer (e.g., Tris-HCl buffer with NaCl)
- Tris-HCl buffer (pH 7.4)
- Fluorometer
- Quartz cuvettes

Procedure:

- Prepare a series of solutions with a constant concentration of **DPQZ** and increasing concentrations of CT-DNA in Tris-HCl buffer.
- Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes) at a constant temperature.
- Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of **DPQZ** (around 385 nm, though this should be empirically determined).[4]
- Record the fluorescence intensity at the emission maximum.
- A decrease in fluorescence intensity upon addition of DNA is indicative of intercalation.
- The binding constant (K) can be calculated by fitting the fluorescence titration data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of **DPQZ** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa, A549, MCF-7)[6]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **DPQZ** stock solution (sterile-filtered)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **DPQZ** in complete culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of **DPQZ**. Include a vehicle control (medium with the same amount of solvent used to dissolve **DPQZ**) and a no-treatment control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration of **DPQZ** relative to the untreated control.
- The IC₅₀ value (the concentration of **DPQZ** that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[12]

Conclusion

DPQZ is a molecule of significant interest due to its unique chemical structure and its ability to interact with fundamental biological macromolecules like DNA. Its capacity to act as a DNA intercalator and a G-quadruplex stabilizer provides a strong rationale for its further investigation as a potential anticancer agent. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers to explore the therapeutic and diagnostic applications of this versatile compound. Further research into developing derivatives with enhanced selectivity and efficacy is a promising avenue for future drug discovery efforts.

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- [To cite this document: BenchChem. \[what is the chemical structure of DPQZ\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b607196/docs#what-is-the-chemical-structure-of-dpqz\]](#)

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